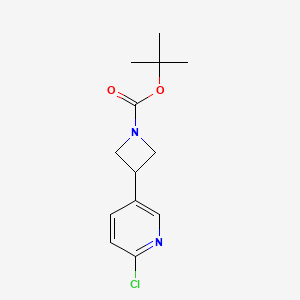

Tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate

Beschreibung

Historical Development of Azetidine Research

Azetidine, a four-membered saturated heterocycle containing one nitrogen atom, has intrigued chemists since its discovery in the early 20th century. Early synthetic routes relied on reduction of β-lactams (azetidinones) using lithium aluminium hydride. The inherent ring strain of azetidine—stemming from its 90° bond angles—posed significant synthetic challenges, limiting its application until the development of regioselective methods like Baldwin’s rule-guided oxirane ring transformations. The discovery of azetidine-2-carboxylic acid as a proline mimic in plants highlighted its biological relevance, spurring interest in azetidine-containing natural products.

The 21st century witnessed breakthroughs in computational modeling, such as the MIT-University of Michigan collaboration in 2024, which enabled predictive synthesis of azetidines via photocatalyzed [2+2] cycloadditions. These advances democratized access to azetidine scaffolds, enabling systematic exploration of their pharmacological potential.

Significance of Chloropyridine-Substituted Azetidines in Pharmaceutical Research

Chloropyridine-substituted azetidines represent a pharmacologically privileged scaffold due to their dual functionality:

- The azetidine ring introduces conformational rigidity, favoring target binding through preorganization.

- The 6-chloropyridin-3-yl group provides π-stacking capability and halogen-bonding interactions critical for receptor engagement.

Notable examples include ABT-594, a neuronal nicotinic acetylcholine receptor (nAChR) agonist with 1,000-fold selectivity over muscle-type receptors. Its (R)-enantiomer demonstrates potent analgesia (ED₅₀ = 0.04 mg/kg, mouse hot-plate assay) while minimizing cardiovascular side effects. The tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate scaffold serves as a precursor to such therapeutics, enabling modular functionalization at the azetidine nitrogen.

Tert-Butyloxycarbonyl (Boc) Protection in Heterocyclic Chemistry

The Boc group (tert-butyloxycarbonyl) revolutionized azetidine synthesis by addressing two key challenges:

- Nitrogen protection : Shielding the azetidine nitrogen during functionalization of the chloropyridine ring.

- Solubility enhancement : The lipophilic tert-butyl group improves organic-phase solubility for reactions requiring anhydrous conditions.

Protection typically employs Boc anhydride [(Boc)₂O] under basic conditions (e.g., NaOH/THF), achieving >90% yields. Deprotection leverages acidic conditions (e.g., 3M HCl in EtOAc), where protonation triggers fragmentation via a stabilized tert-butyl cation intermediate:

$$

\text{R}2\text{NCO}2\text{tBu} \xrightarrow{\text{H}^+} \text{R}2\text{NH} + \text{CO}2 + (\text{CH}3)2\text{C}=\text{CH}_2

$$

This orthogonality to other protecting groups (e.g., Cbz, Fmoc) enables sequential functionalization strategies critical for constructing complex azetidine derivatives.

Structure-Activity Relationships in Azetidine-Based Drug Design

Three structural elements dictate the bioactivity of this compound derivatives:

Computational studies reveal that the 6-chloro substituent’s σ-hole (electropositive region) engages in halogen bonding with backbone carbonyls in nAChR’s α4β2 subunit. Meanwhile, the azetidine’s puckered geometry optimally positions the pyridine ring for hydrophobic pocket insertion.

This scaffold’s versatility is exemplified in EVT-1739879, where sulfonylation of the azetidine nitrogen yields a potent kinase inhibitor (IC₅₀ = 12 nM vs. MAPK14). The Boc group’s steric bulk prevents undesired N-oxidation during such transformations.

Eigenschaften

IUPAC Name |

tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-10(8-16)9-4-5-11(14)15-6-9/h4-6,10H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBRMMUKXHIMAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 6-chloropyridine under specific conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction and conditions employed.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Drug Development :

- Tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate is investigated for its pharmacological properties, particularly in developing new therapeutic agents targeting neurological disorders. The presence of the chloropyridine moiety enhances its interaction with biological targets, potentially leading to compounds with improved efficacy and selectivity.

-

Anticancer Research :

- Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic properties against various cancer cell lines. The azetidine structure is known for its ability to disrupt cellular processes, making it a candidate for further exploration in anticancer drug design.

Synthetic Methodologies

-

Synthesis Techniques :

- The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Nucleophilic Substitution Reactions : Utilizing chlorinated pyridine derivatives to introduce the chloropyridine moiety.

- Azetidine Formation : Employing cyclization techniques to construct the azetidine ring, which can be achieved through various catalytic or non-catalytic methods.

- The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

-

Optimization Studies :

- Researchers are actively optimizing synthetic routes to improve yield and reduce reaction times. Studies have shown that adjusting reaction conditions such as temperature and solvent can significantly enhance the efficiency of the synthesis.

Biological Studies

-

Pharmacodynamics and Pharmacokinetics :

- Investigations into the pharmacokinetic profile of this compound indicate favorable absorption characteristics, making it a promising candidate for oral administration in drug formulations.

-

Mechanism of Action :

- Ongoing research aims to elucidate the mechanism by which this compound interacts with biological targets. Initial findings suggest that it may act through modulation of specific receptor pathways implicated in neurological functions.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency. |

| Study B | Synthesis Optimization | Achieved a yield improvement of 20% by modifying reaction conditions in azetidine formation. |

| Study C | Pharmacokinetics | Showed high bioavailability in animal models, suggesting potential for effective therapeutic use. |

Wirkmechanismus

The mechanism of action of tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The azetidine ring and chloropyridine moiety allow the compound to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural analogs of tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate exhibit variations in ring systems, substituent patterns, and functional groups, which influence their physicochemical properties and applications. Below is a detailed comparison based on similarity scores and structural analysis (derived from CAS database entries) :

tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate (CAS: 1820717-60-9; Similarity: 0.80)

- Structure : Replaces the azetidine ring with a carbamate group. The pyridine substituent is 2-chloro-5-methyl, differing in substitution position and methyl addition.

- The 5-methyl group introduces steric hindrance, which may limit binding efficiency in biological targets.

- Applications : Likely used in agrochemicals or as a precursor for less sterically demanding intermediates.

tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS: 1403899-46-6; Similarity: 0.98)

- Structure : Features a pyrrolo[3,2-c]pyridine core (a fused five- and six-membered ring system) with 3,3-dimethyl and 6-chloro substituents.

- Applications : High similarity suggests overlapping uses in medicinal chemistry, particularly for central nervous system (CNS) targets where lipophilicity is critical.

Research Findings and Implications

- Reactivity : The azetidine ring in the target compound confers higher reactivity due to ring strain, making it preferable for synthetic modifications compared to the more stable carbamate analog .

- Bioactivity : The 6-chloropyridin-3-yl group’s electronic profile enhances interactions with aromatic residues in enzyme active sites, a feature shared with the pyrrolopyridine analog but absent in the carbamate derivative .

Biologische Aktivität

Tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate, with the CAS number 870689-19-3, is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula for this compound is CHClNO, with a molecular weight of 268.74 g/mol. The compound features a tert-butyl group and a chloropyridine moiety, which are significant for its biological activity.

Structural Formula

Chemical Structure

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of azetidine compounds can possess antimicrobial properties, potentially inhibiting bacterial growth.

- Anticancer Properties : Some azetidine derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential for development as anticancer agents.

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several azetidine derivatives, including those with chloropyridine substituents. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria, highlighting the potential of such compounds in treating infections .

- Cytotoxicity Assays : In vitro studies on azetidine derivatives reported IC50 values indicating that certain modifications could enhance cytotoxicity against specific cancer cell lines. These findings suggest that the presence of the chloropyridine moiety may play a role in enhancing biological activity .

Comparative Biological Activity Table

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Similar Azetidine Derivative | Anticancer | |

| Tert-butyl 4-(pyridin-2-yl)azetidine-1-carboxylate | Antimicrobial |

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step reactions, starting from readily available starting materials. The synthesis pathways often include:

- Formation of the azetidine ring through cyclization reactions.

- Introduction of the chloropyridine group via nucleophilic substitution or coupling reactions.

Research Findings

Recent studies have focused on optimizing the synthesis methods to improve yields and reduce reaction times. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Q & A

Q. What are the key synthetic steps and optimization strategies for preparing tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate?

The synthesis typically involves:

- Boc protection : tert-butyl 3-oxoazetidine-1-carboxylate is a common precursor, modified via condensation or nucleophilic substitution to introduce the 6-chloropyridinyl moiety .

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution may link the azetidine and chloropyridine fragments. Solvent optimization (e.g., i-PrOH or dichloromethane) and catalysts (e.g., DMAP) are critical for yield improvement .

- Purification : Column chromatography or recrystallization is used to isolate the product, with NMR (¹H/¹³C) and mass spectrometry for validation .

Q. How is the structural integrity of this compound confirmed experimentally?

- X-ray crystallography : SHELX software refines crystallographic data to resolve bond lengths, angles, and torsional strain in the azetidine-pyridine scaffold .

- Spectroscopic analysis : ¹H NMR detects characteristic signals (e.g., tert-butyl singlet at ~1.4 ppm; azetidine ring protons at 3.5–4.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. What are the recommended storage conditions to ensure compound stability?

- Store at –20°C under inert atmosphere (argon/nitrogen) to prevent Boc-group hydrolysis. Desiccants (silica gel) mitigate moisture-induced degradation, as evidenced by stability studies on analogous azetidine derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?

- Graph set analysis (as per Etter’s formalism) identifies recurring hydrogen-bonding motifs (e.g., R²₂(8) patterns) in the crystal lattice, clarifying intermolecular interactions and polymorphism risks .

- SHELXL refinement models thermal displacement parameters to distinguish static disorder from dynamic motion in the tert-butyl group .

Q. What strategies address low yields in azetidine-pyridine coupling reactions?

- Steric hindrance mitigation : Replace Boc with smaller protecting groups (e.g., Cbz) to enhance reactivity .

- Catalyst screening : Pd(PPh₃)₄ or XPhos ligands improve cross-coupling efficiency for electron-deficient pyridines .

- Controlled reaction conditions : Use Schlenk-line techniques to exclude oxygen/moisture, which deactivate catalysts .

Q. How can computational modeling predict regioselectivity in functionalization reactions?

- DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict preferential attack at the pyridine C-2 vs. C-4 positions. Electron-withdrawing chlorine directs electrophiles to the meta position .

Q. What analytical methods resolve contradictions in NMR data for diastereomeric mixtures?

- NOESY/ROESY : Detect through-space correlations to distinguish axial vs. equatorial substituents on the azetidine ring.

- Chiral HPLC : Separate enantiomers using cellulose-based columns, with comparison to authentic standards .

Q. How does the tert-butyl group influence pharmacokinetic properties in preclinical studies?

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.